Sulfadoxine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

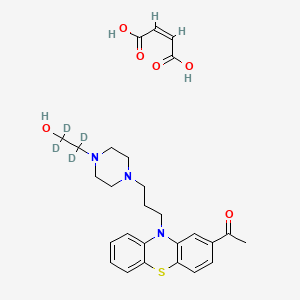

Sulfadoxine-d4 is the deuterium labeled Sulfadoxine . Sulfadoxine is a long-acting sulfonamide that is used, usually in combination with other agents, for respiratory, urinary tract, and malarial infections . It inhibits HIV replication in peripheral blood mononuclear cells .

Synthesis Analysis

A method for one-pot synthesis of sulfadoxine by monitoring a reaction progress through HPLC has been disclosed . This method belongs to the technical field of medicines .

Molecular Structure Analysis

The molecular formula of Sulfadoxine-d4 is C12H10D4N4O4S . The average mass is 310.329 Da and the monoisotopic mass is 310.073578 Da .

Chemical Reactions Analysis

Sulfadoxine-d4 is a sulfa drug, often used in combination with pyrimethamine to treat malaria . This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria . Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase .

Physical And Chemical Properties Analysis

The physico-chemical properties and stability of amorphous sulfadoxine were studied using hot-stage microscopy (HSM), scanning electron microscopy (SEM), x-ray powder diffractometry (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), as well as microcalorimetry .

Wissenschaftliche Forschungsanwendungen

Malaria Treatment

Sulfadoxine is used in combination with pyrimethamine for the treatment or prevention of malaria . It is particularly effective against Plasmodium falciparum, a species of malaria parasite that is resistant to many other antimalarial drugs .

Livestock Infections

Apart from human use, Sulfadoxine can also be used to treat various infections in livestock . This broad-spectrum application makes it a valuable tool in veterinary medicine.

Biochemical Research

Sulfadoxine-d4 is used as an internal standard for the quantification of sulfadoxine . This is particularly useful in biochemical research where accurate measurements of substances are crucial .

Inhibition of Dihydropteroate Synthetase

Sulfadoxine inhibits the enzyme dihydropteroate synthetase, which is necessary in the conversion of PABA to folic acid . This inhibition is vital to the synthesis, repair, and methylation of DNA, which is crucial to cell growth in Plasmodium falciparum .

Antiproliferative Activity

Due to its ability to inhibit folic acid synthesis, Sulfadoxine has antiproliferative activity in non-resistant P. falciparum . This means it can prevent the growth and multiplication of the parasite, thereby controlling the spread of the disease .

Mass Spectrometry

In the field of mass spectrometry, Sulfadoxine-d4 is used as an internal standard for the quantification of sulfadoxin . This helps in achieving more accurate and reliable results in mass spectrometry analyses .

Wirkmechanismus

Target of Action

Sulfadoxine-d4 primarily targets Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .

Mode of Action

Sulfadoxine-d4 acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, Sulfadoxine-d4 interferes with the synthesis of folic acid . This disruption in folic acid synthesis affects the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .

Biochemical Pathways

The primary biochemical pathway affected by Sulfadoxine-d4 is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, Sulfadoxine-d4 disrupts the production of folic acid, a vital nutrient for the Plasmodium parasite . This disruption leads to a deficiency in folic acid, which in turn affects the synthesis, repair, and methylation of DNA, impairing the growth and reproduction of the parasite .

Pharmacokinetics

The pharmacokinetic properties of Sulfadoxine-d4, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability

Result of Action

The action of Sulfadoxine-d4 results in the inhibition of the growth and reproduction of the Plasmodium parasite . By disrupting the synthesis of folic acid, a vital nutrient for the parasite, Sulfadoxine-d4 affects the synthesis, repair, and methylation of DNA, which are crucial for the parasite’s cell growth . This leads to a difficulty in the parasite’s ability to reproduce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfadoxine-d4 . For instance, the presence of fresh erythrocytes has been shown to influence the rate at which P. falciparum erythrocytic parasites differentiate to sexual stages . Additionally, “stress” is also thought to cause P. falciparum to commit to sexual development . These factors could potentially influence the effectiveness of Sulfadoxine-d4 in inhibiting the growth and reproduction of the parasite.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

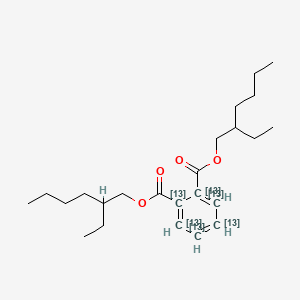

| { "Design of the Synthesis Pathway": "The synthesis of Sulfadoxine-d4 involves the introduction of four deuterium atoms in the Sulfadoxine molecule. This can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide", "Deuterated reagents (e.g. deuterated solvents, deuterated acids)" ], "Reaction": [ "The synthesis of Sulfadoxine-d4 can be achieved through the following steps:", "1. Protection of the amino group of 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide using a suitable protecting group.", "2. Deuteration of the protected amine using deuterated reagents (e.g. deuterated solvents, deuterated acids).", "3. Removal of the protecting group to yield 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4.", "4. Reaction of 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4 with 2,4-dichloro-5-sulfamoylbenzoic acid to yield Sulfadoxine-d4." ] } | |

CAS-Nummer |

1330266-05-1 |

Produktname |

Sulfadoxine-d4 |

Molekularformel |

C12H14N4O4S |

Molekulargewicht |

314.352 |

IUPAC-Name |

4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |

InChI-Schlüssel |

PJSFRIWCGOHTNF-LNFUJOGGSA-N |

SMILES |

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Synonyme |

4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4; N1-(5,6-Dimethoxy-_x000B_4-pyrimidinyl)sulfanilamide-d4; 4,5-Dimethoxy-6-sulfanilamidopyrimidine-d4; 4-Sulfanilamido-5,6-dimethoxypyrimidine-d4; Fanasil-d4; Fanasulf-d4; Orthosulfin-d4; Ro 4-439 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)